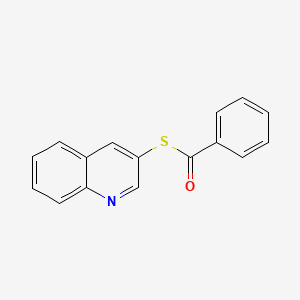
Phenyl(quinolin-3-ylsulfanyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(quinolin-3-ylsulfanyl)methanone is an organic compound that features a quinoline ring attached to a phenyl group through a sulfanyl (thioether) linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(quinolin-3-ylsulfanyl)methanone typically involves the reaction of quinoline derivatives with phenylthiol or its derivatives. One common method includes the use of a quinoline-3-thiol intermediate, which is then reacted with benzoyl chloride under basic conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
化学反応の分析
Types of Reactions: Phenyl(quinolin-3-ylsulfanyl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and quinoline rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl and quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
作用機序
The mechanism of action of Phenyl(quinolin-3-ylsulfanyl)methanone involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair .
類似化合物との比較
- Phenyl(quinolin-2-ylsulfanyl)methanone
- Phenyl(quinolin-4-ylsulfanyl)methanone
- Phenyl(quinolin-3-ylsulfonyl)methanone
Comparison: Phenyl(quinolin-3-ylsulfanyl)methanone is unique due to the position of the sulfanyl group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different electronic properties and binding affinities to biological targets, making it a valuable compound for further research and development .
特性
分子式 |
C16H11NOS |
|---|---|
分子量 |
265.3 g/mol |
IUPAC名 |
S-quinolin-3-yl benzenecarbothioate |
InChI |
InChI=1S/C16H11NOS/c18-16(12-6-2-1-3-7-12)19-14-10-13-8-4-5-9-15(13)17-11-14/h1-11H |
InChIキー |
WMXJJICWTFMHON-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)SC2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)

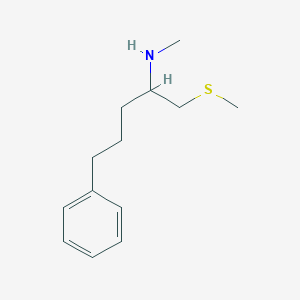
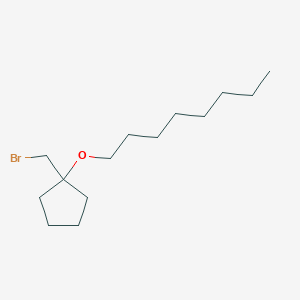

![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)
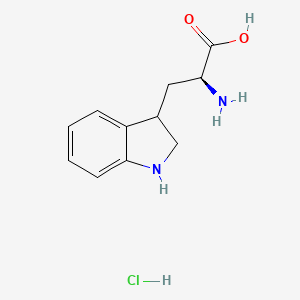
![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)
![Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)

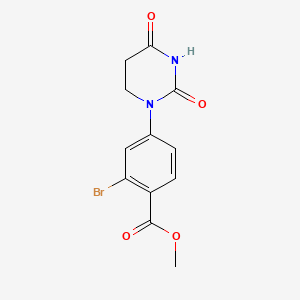
![1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B13487217.png)
